

# MMB-FUBINACA: Application Notes and Protocols for Neuroscience Research

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## Compound of Interest

Compound Name: MMB-FUBINACA

Cat. No.: B8819474

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## Introduction

**MMB-FUBINACA**, also known as AMB-FUBINACA and FUB-AMB, is a potent synthetic cannabinoid receptor agonist that has been a subject of extensive research in neuroscience.<sup>[1]</sup><sup>[2]</sup><sup>[3]</sup> As an indazole-based synthetic cannabinoid, it demonstrates high affinity for both the cannabinoid type 1 (CB1) and type 2 (CB2) receptors, with a notable potency as a CB1 receptor agonist.<sup>[1]</sup><sup>[4]</sup> This makes **MMB-FUBINACA** a valuable pharmacological tool for investigating the endocannabinoid system, which plays a crucial role in regulating a wide array of physiological processes, including neurotransmission, pain perception, and mood.

These application notes provide detailed protocols for utilizing **MMB-FUBINACA** in key in vitro neuroscience research assays. The information is intended to guide researchers in the effective application of this compound to probe the function of cannabinoid receptors and their downstream signaling pathways.

## Quantitative Data Summary

The following tables summarize the in vitro binding affinity and functional activity of **MMB-FUBINACA** and its closely related analog, MDMB-FUBINACA, at human cannabinoid receptors. These values are essential for designing and interpreting experiments.

Table 1: Receptor Binding Affinity (K<sub>i</sub>) of **MMB-FUBINACA** and Analogs

Compound	Receptor	Ki (nM)	Reference Compound	Reference Ki (nM)
MMB-FUBINACA	hCB1	10.04	-	-
hCB2	0.786	-	-	-
MDMB-FUBINACA	hCB1	1.14	$\Delta^9$ -THC	16.17
hCB2	0.12	-	-	-

Note: A lower Ki value indicates a higher binding affinity.[5]

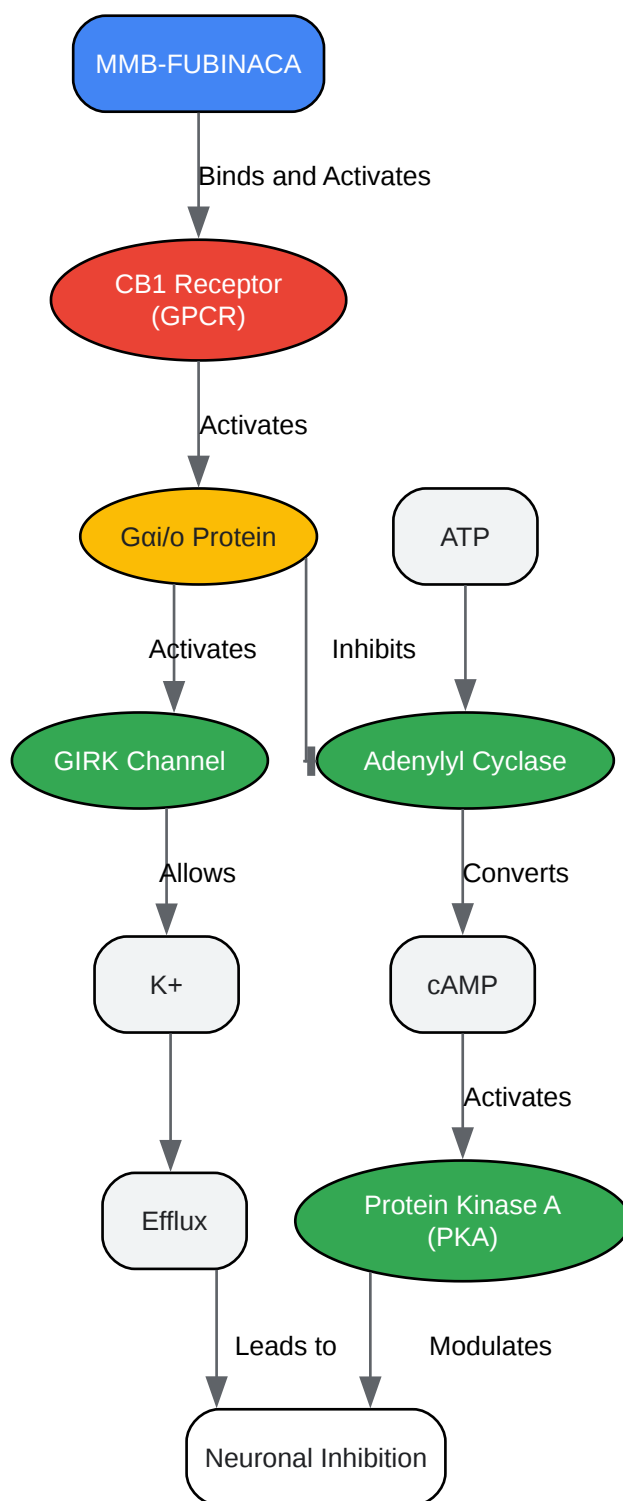
Table 2: Functional Activity (EC50) of **MMB-FUBINACA** and Analogs

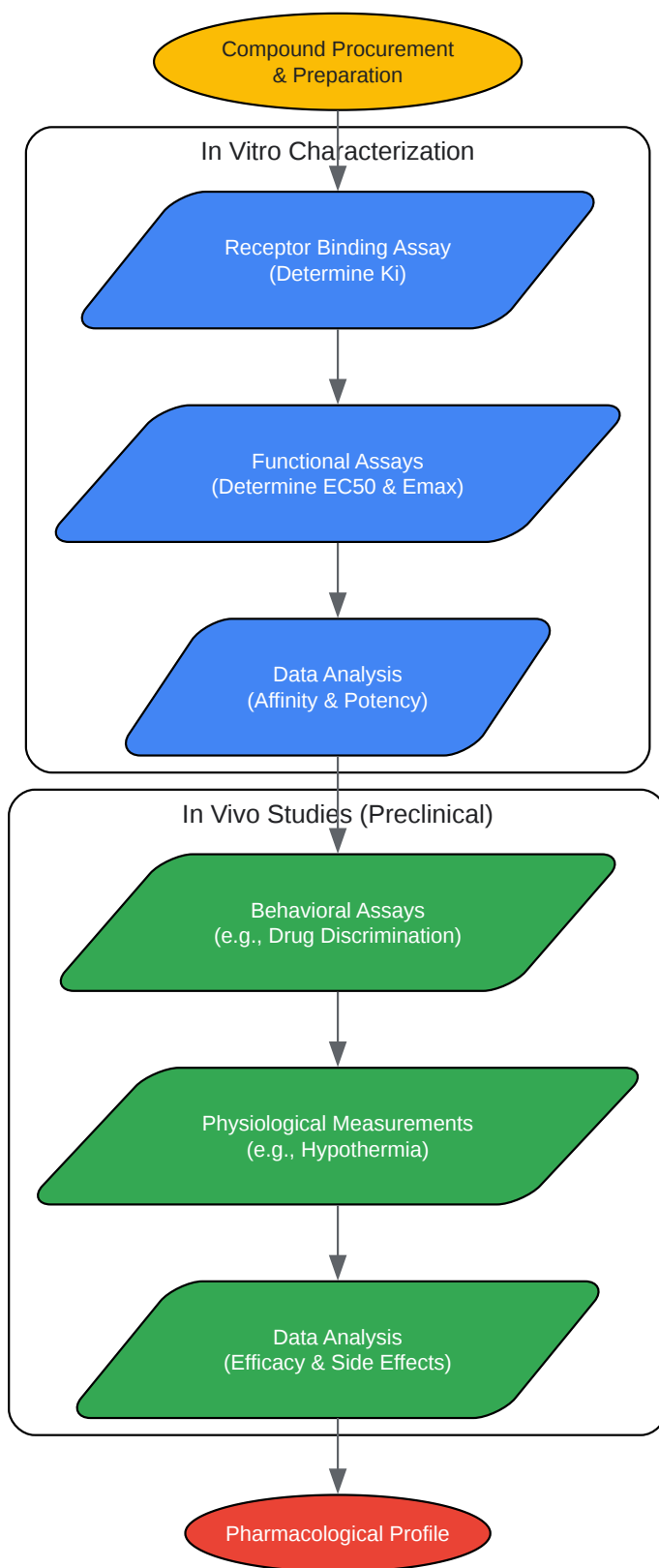
Compound	Assay	Receptor	EC50 (nM)	Reference Compound	Reference EC50 (nM)
MMB-FUBINACA	[ <sup>35</sup> S]GTPyS	hCB1	0.54	CP55,940	0.18
hCB2	0.13	CP55,940	0.14		
cAMP Inhibition	hCB1	0.63	CP55,940	2.1	
GIRK Activation	hCB1	2.0	CP55,940	42	
hCB2	18	CP55,940	4.2		
MDMB-FUBINACA	[ <sup>35</sup> S]GTPyS	hCB1	0.2668	-	-
hCB2	0.1411	-	-		
cAMP Inhibition	hCB1	0.06 - 0.66	-	-	
hCB2	0.76	-	-		

Note: EC50 values represent the concentration of a drug that gives a half-maximal response.<sup>[5]</sup>

## Signaling Pathways and Experimental Workflows

The following diagrams illustrate the primary signaling pathway activated by **MMB-FUBINACA** and a general workflow for its pharmacological characterization.





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